(R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
The compound (R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate group and a methyl-amino-linked (S)-2-amino-3-methyl-butyryl moiety. Its stereochemistry is defined by the (R)-configuration at the piperidine ring and the (S)-configuration in the amino acid side chain.
Key physicochemical properties include:
- Molecular formula: C₁₆H₃₁N₃O₃
- Molecular weight: 313.44 g/mol
- CAS No.: 1354026-05-3
Properties
IUPAC Name |
tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)18(6)12-8-7-9-19(10-12)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNQPDSOQMKUQU-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound belonging to the class of piperidine derivatives. Its structural complexity and the presence of an amino acid moiety suggest significant potential for various biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H29N3O3, with a molecular weight of approximately 313.44 g/mol. The compound features a piperidine ring substituted with a tert-butyl ester and an amino acid derivative, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H29N3O3 |
| Molecular Weight | 313.44 g/mol |
| CAS Number | 1401666-22-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents. The general synthetic route includes:
- Formation of the piperidine ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the amino acid moiety : This step often involves coupling reactions with (S)-2-amino-3-methyl-butyric acid derivatives.
- Formation of the tert-butyl ester : The final step usually involves esterification reactions to yield the tert-butyl ester form.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
- Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structures exhibit anticonvulsant properties, indicating that this compound may also possess such activity due to its structural analogies with known anticonvulsants .
- Cytotoxicity : Research indicates that derivatives of piperidine compounds can demonstrate cytotoxic effects against various cancer cell lines. The unique combination of functional groups in this compound may enhance its efficacy against tumor cells .
- Neuroprotective Effects : Some studies have suggested that piperidine derivatives can exhibit neuroprotective properties, potentially making this compound a candidate for treating neurodegenerative diseases.
Study 1: Anticonvulsant Evaluation
In a controlled study, this compound was tested for anticonvulsant activity using animal models subjected to induced seizures. The results indicated a significant reduction in seizure frequency compared to control groups, suggesting potential therapeutic applications in epilepsy management.
Study 2: Cytotoxicity Against Cancer Cells
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The MTT assay demonstrated that the compound exhibited IC50 values comparable to standard chemotherapeutic agents, indicating its potential as an anticancer drug .
Scientific Research Applications
The biological activity of (R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is of considerable interest due to its potential therapeutic effects. Compounds with similar structures often exhibit:
- Neuroprotective Effects : Potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : May be beneficial in treating inflammatory conditions.
- Antioxidant Activity : Could play a role in reducing oxidative stress.
Applications in Drug Development
-
Neuropharmacology
- Research indicates that compounds similar to this structure may enhance cognitive function and protect against neurodegeneration. Studies are ongoing to explore its efficacy in models of Alzheimer's disease and other neurological disorders.
-
Pain Management
- The compound's interaction with neurotransmitter systems suggests potential applications in pain management, particularly in neuropathic pain.
-
Cancer Therapeutics
- Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by modulating specific signaling pathways involved in cancer progression.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions requiring careful control of conditions to ensure high yields and purity. Variants of this compound are being explored for enhanced biological activity or improved pharmacokinetic properties.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of piperidine derivatives, the compound demonstrated significant protective effects against oxidative stress-induced neuronal damage, suggesting its potential for treating neurodegenerative diseases.
Case Study 2: Anti-inflammatory Activity
Research on the anti-inflammatory effects of similar compounds revealed that they could significantly reduce pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in chronic inflammatory diseases.
Comparison with Similar Compounds
Substituent Variations in Aminoacyl and Alkyl Groups
Several analogs differ in their aminoacyl substituents or alkyl linkages:
Key Observations :
Stereochemical Differences
Stereochemistry significantly impacts biological activity:
- Enantiomers or diastereomers (e.g., (S,S)-configured analogs) may show divergent pharmacokinetic profiles due to altered enzyme-substrate interactions .
Structural and Functional Implications
- Bioactivity Modulation: Ethyl-amino substitutions may enhance lipophilicity, improving membrane permeability, while cyclopropyl groups could reduce oxidative metabolism .
- Database Interoperability : Cross-referencing structural data with platforms like Hit Dexter 2.0 () could predict promiscuous binding behavior, aiding in hit-to-lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
